

Omeprazole Sulfone Reference Standard: A Technical Guide for Research

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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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Omeprazole sulfone, a primary metabolite of the widely used proton pump inhibitor omeprazole, serves as a critical reference standard in pharmaceutical development. Its significance extends from metabolic and pharmacokinetic studies to its role as a process-related impurity in the manufacturing of omeprazole. This guide provides an in-depth overview of the properties, synthesis, analytical methodologies, and applications of the **omeprazole sulfone** reference standard for pharmaceutical development professionals.

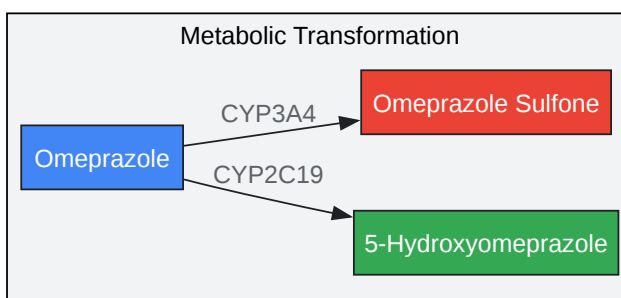
Physicochemical Properties and Specifications

An analytical reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The key properties of the reference standard are summarized below.

Property	Data
IUPAC Name	5-methoxy-2-[[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole]
Synonyms	Omeprazole sulphone, Omeprazole USP Related Compound A, Esomeprazole D[2][3]
CAS Number	88546-55-8[1][4]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₄ S[1][5]
Molecular Weight	361.42 g/mol [1][5]
Appearance	Off-white solid
Purity (Assay)	≥95.0% (HPLC)[1]
Melting Point	118-120 °C[6]
Storage Temperature	2-8°C or -20°C[1]
SMILES	COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C[1]
InChI Key	IXEQEYRTSRFZEO-UHFFFAOYSA-N

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7] The two major metabolic pathways are the formation of 5-hydroxyomeprazole and **omeprazole sulfone**. [7] The formation of 5-hydroxyomeprazole is catalyzed by the polymorphic enzyme CYP2C19, while the conversion of omeprazole to **omeprazole sulfone** is predominantly carried out by CYP3A4.[8][9] This metabolic differentiation makes omeprazole and its metabolites valuable tools for studying the activity of these specific CYP enzymes.



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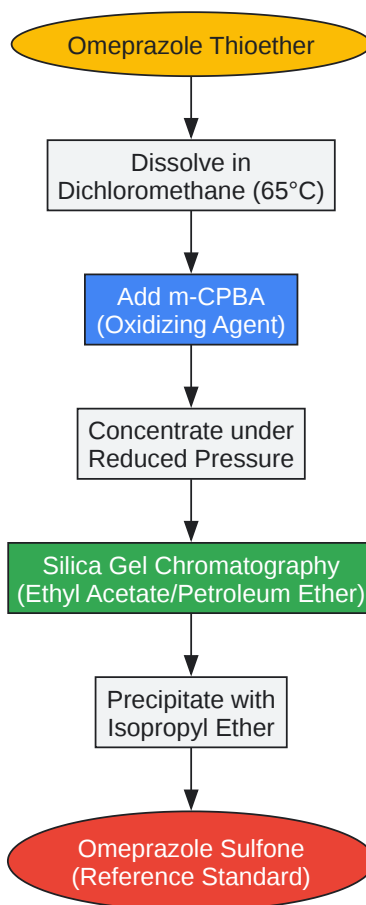
Metabolic pathway of omeprazole to its major metabolites.

Synthesis and Experimental Protocol

Omeprazole sulfone is frequently generated as an over-oxidation byproduct during the synthesis of omeprazole, where a sulfide intermediate is oxidized to sulfoxide (omeprazole).^[10] For its use as a reference standard, it can be synthesized directly with high purity.

This protocol is adapted from a patented synthesis method.^[6]

- **Dissolution:** Weigh 1g of omeprazole thioether (5-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) and dissolve it in a suitable reaction vessel. Heat the mixture to 65°C to ensure complete dissolution.
- **Oxidation:** Add 2g of meta-chloroperoxybenzoic acid (m-CPBA) to the solution. Stir the reaction mixture for 2 hours at the same temperature. The m-CPBA acts as the oxidizing agent, converting the thioether directly to the sulfone.
- **Concentration:** After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent, yielding a crude product.
- **Purification (Step 1):** Dissolve the resulting concentrate in methanol. Prepare a silica gel column for chromatography.
- **Purification (Step 2):** Elute the product from the silica gel column using a mixture of ethyl acetate and petroleum ether.
- **Isolation:** Collect the eluent containing the desired product and concentrate it under reduced pressure to obtain a greasy substance.
- **Crystallization:** Dissolve the substance in methanol and then add isopropyl ether to precipitate the final product.
- **Final Product:** Filter the solution to collect the off-white solid, which is high-purity **omeprazole sulfone**. The reported yield is approximately 78%.^[6]



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Workflow for the synthesis of **omeprazole sulfone**.

Analytical Methodologies and Protocols

The accurate quantification of omeprazole and its metabolites, including **omeprazole sulfone**, is essential for pharmacokinetic and metabolic studies. chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly employed.[11][12]

This protocol outlines a sensitive and selective LC-MS method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and **omeprazole sulfone** in plasma.[11]

- Sample Preparation (Liquid-Liquid Extraction):
 - To 0.25 mL of human plasma, add an internal standard.
 - Perform liquid-liquid extraction to isolate the analytes from plasma components.
- Chromatographic Separation:
 - Inject the extracted sample into an HPLC system.
 - Column: ProntoSil AQ, C18.
 - Mobile Phase: A gradient elution using 10 mM ammonium acetate in water (pH 7.25) and acetonitrile.
 - Flow Rate: As per standard HPLC practice for the selected column.

- Mass Spectrometric Detection:
 - Operate the mass spectrometer in the selected ion monitoring (SIM) mode.
 - Monitor the respective protonated molecular ions (MH⁺):
 - m/z 346 for omeprazole
 - m/z 362 for 5-hydroxyomeprazole and **omeprazole sulfone**
- Quantification:
 - Construct a calibration curve using the reference standards for each analyte.
 - The reported limit of quantification (LOQ) for omeprazole and **omeprazole sulfone** is 10 ng/mL.[\[11\]](#)

Parameter	Specification
Technique	LC-MS (Liquid Chromatography-Mass Spectrometry) [11]
Sample Matrix	Human Plasma [11]
Column	ProntoSil AQ, C18 [11]
Mobile Phase	Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrile [11]
Detection Mode	Selected Ion Monitoring (SIM) [11]
Ions Monitored (MH ⁺)	m/z 346 (Omeprazole), m/z 362 (Omeprazole Sulfone) [11]
Limit of Quantification	10 ng/mL for Omeprazole and Omeprazole Sulfone [11]

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Analytical workflow for **omeprazole sulfone** quantification.

Applications in Research and Drug Development

The **omeprazole sulfone** reference standard is indispensable for several key applications:

- Impurity Profiling: As a known impurity, the reference standard is used to identify and quantify **omeprazole sulfone** in the final drug substance and critical aspect of quality control to ensure the safety and purity of the medication, adhering to guidelines such as ICH Q3B(R2).[\[14\]](#)

- CYP3A4 Phenotyping: The metabolic ratio of omeprazole to **omeprazole sulfone** in a single plasma sample can be used as a reliable probe for as activity in vivo.[15] This is valuable in pharmacogenetic studies and for predicting potential drug-drug interactions.
- Pharmacokinetic (PK) Studies: The standard is essential for developing and validating bioanalytical methods to accurately measure the concentration in biological fluids, which is a key component of understanding the drug's overall absorption, distribution, metabolism, and excretion (ADME) profile
- Toxicological Evaluation: Reference standards of impurities like **omeprazole sulfone** are used in toxicological studies to assess their safety profile have aimed to assess the genotoxic and systemic toxicity potential of **omeprazole sulfone** to ensure that its presence above certain thresholds do patients.[13][14]

In conclusion, the **omeprazole sulfone** reference standard is a fundamental tool for researchers and drug developers. Its use ensures the accuracy of research and supports critical metabolic and pharmacokinetic research, and is vital for maintaining the quality and safety of omeprazole-containing pharmaceuticals.

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